The Discovery and History of Brevicornin: A Technical Guide
The Discovery and History of Brevicornin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicornin is a key bicyclic ketal pheromone utilized by several species of bark beetles in the genus Dendroctonus, most notably the western pine beetle, Dendroctonus brevicomis. As a crucial component of the beetles' chemical communication system, Brevicornin plays a significant role in the coordination of mass attacks on host trees, a behavior that can lead to widespread forest mortality. This technical guide provides an in-depth overview of the discovery, history, chemical properties, biosynthesis, and bioactivity of Brevicornin, with a focus on the experimental methodologies that have been pivotal in its study.
Discovery and History
The discovery of Brevicornin is a landmark in the field of chemical ecology. In 1968, a team of researchers led by R.M. Silverstein successfully isolated and identified the principal component of the sex attractant produced by the female western pine beetle from their frass (a mixture of feces and boring dust).[1] They named this compound "Brevicomin" and determined its structure to be exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane.[1] This pioneering work was among the first to elucidate the chemical structure of a multi-component insect pheromone system and laid the groundwork for decades of research into the chemical communication of bark beetles.[1]
Subsequent research identified a second isomer, endo-Brevicomin, also present in the volatile emissions of D. brevicomis. While exo-Brevicomin is the primary aggregation pheromone, the ratio of exo- to endo-Brevicomin can vary and is often species-specific, suggesting a role in reproductive isolation and species recognition.
Chemical Properties and Quantitative Data
Brevicornin is a chiral molecule, and the biological activity of its enantiomers can differ significantly. The two primary isomers, exo- and endo-Brevicomin, are diastereomers with distinct spatial arrangements of the ethyl and methyl groups on the bicyclic ring system.
| Property | exo-Brevicomin | endo-Brevicomin |
| Chemical Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molar Mass | 156.22 g/mol | 156.22 g/mol |
| IUPAC Name | (1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer) | (1R,5R,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane (for the (+)-enantiomer) |
| CAS Number | 20290-99-7 (for (+)-exo) | 60018-05-5 (for (+)-endo) |
The production of Brevicornin and other pheromone components by Dendroctonus brevicomis is highly dynamic and depends on the sex and physiological state of the beetle. The following table summarizes the quantities of key pheromone components found in male and female beetles during host colonization.
| Pheromone Component | Sex | Stage | Average Quantity (ng/beetle) |
| exo-Brevicomin | Female | Initial boring | Increases after boring |
| exo-Brevicomin | Female | After mating | Declines |
| Frontalin | Male | Initial boring | Increases after boring |
| Frontalin | Male | After mating | Declines |
| trans-Verbenol | Both | Landing | Present |
| trans-Verbenol | Both | During colonization | Gradually declines |
| Verbenone | Male | Landing | Highest amounts |
| Verbenone | Male | During colonization | Rapidly declines |
| Ipsdienol | Male | Initial attack | Present when encountering resin |
Data compiled from Byers et al. (1984).[2][3]
Experimental Protocols
The study of Brevicornin has relied on a suite of sophisticated experimental techniques, from its initial isolation to the elucidation of its biological function.
Isolation and Identification of Brevicornin (Silverstein et al., 1968)
The original isolation and identification of Brevicornin was a multi-step process that is foundational to modern pheromone chemistry.
Methodology:
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Collection of Frass: Large quantities of frass from female Dendroctonus brevicomis boring into ponderosa pine logs were collected.
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Solvent Extraction: The collected frass was extracted with a non-polar solvent such as hexane or benzene to isolate the volatile organic compounds.
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Column Chromatography: The crude extract was subjected to column chromatography on silica gel to separate the components based on their polarity. Fractions were collected and bioassayed for attractiveness to male beetles.
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Gas Chromatography (GC): The active fractions were further purified and analyzed by gas chromatography. The retention times of the active compounds were recorded.
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Spectrometric Analysis: The purified active compound was subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and to nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure.
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Structure Confirmation by Synthesis: The proposed structure of exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane was confirmed by chemical synthesis and comparison of its spectral and chromatographic properties with the natural product.[1]
Chemical Synthesis of exo-Brevicomin
Numerous synthetic routes to exo-Brevicomin have been developed since its discovery. The following is a representative example of a stereoselective synthesis.
Methodology:
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Starting Material: A common starting material is a chiral precursor, such as an optically active epoxy alcohol, to control the stereochemistry of the final product.
-
Chain Elongation: The carbon chain of the starting material is elongated through a series of reactions, for example, by the addition of an organocuprate reagent.
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Formation of the Ketone: The alcohol group is oxidized to a ketone.
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Cyclization: The key step is the acid-catalyzed intramolecular cyclization of the keto-epoxide intermediate to form the 6,8-dioxabicyclo[3.2.1]octane ring system. The stereochemistry of the starting materials and reagents dictates the formation of the exo or endo isomer.
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Purification: The final product is purified by column chromatography or distillation.
Note: The specific reagents and reaction conditions can vary significantly between different synthetic strategies.[4][5][6]
Field Bioassays for Aggregation Pheromones
Field bioassays are essential for determining the behavioral activity of pheromones and their components under natural conditions.
Methodology:
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Trap Design: Multi-funnel traps (e.g., Lindgren funnel traps) are commonly used.[7] These traps are designed to intercept flying beetles.
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Lure Preparation: The synthetic pheromone components (exo-Brevicomin, frontalin, etc.) and host-tree volatiles (e.g., myrcene) are released from controlled-release lures at specific rates.
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Experimental Setup: Traps baited with different combinations of lures (and unbaited control traps) are deployed in a forested area with a known population of Dendroctonus brevicomis. Traps are typically placed in a grid or transect with sufficient spacing to avoid interference.
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Data Collection: The traps are checked at regular intervals, and the number of captured beetles (and often their sex) is recorded for each treatment.
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Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA, non-parametric tests) to determine if there are significant differences in the number of beetles captured by the different lure combinations.[7]
Signaling Pathways and Biosynthesis
The biological activity of Brevicornin is part of a complex chemical signaling system that involves multiple pheromone components and host tree volatiles. The biosynthesis of exo-Brevicomin has been a subject of intensive research.
Aggregation Behavior Signaling
The following diagram illustrates the general signaling pathway leading to mass aggregation of Dendroctonus brevicomis.
Caption: Signaling pathway for mass aggregation in Dendroctonus brevicomis.
Biosynthesis of exo-Brevicomin
The biosynthesis of exo-Brevicomin is a multi-step enzymatic process that occurs in the fat body of the beetle.[8][9] The proposed pathway starts from fatty acid precursors.
Caption: Proposed biosynthetic pathway of exo-Brevicomin.[8][10][11]
Conclusion
The discovery and subsequent study of Brevicornin have been instrumental in advancing our understanding of insect chemical communication. The detailed experimental protocols developed for its isolation, synthesis, and bioassay have become standard methods in the field of chemical ecology. For researchers, scientists, and drug development professionals, the story of Brevicornin serves as a compelling case study in the identification and characterization of biologically active natural products. The continued investigation into the biosynthesis and reception of Brevicornin and other pheromones holds promise for the development of novel and environmentally benign pest management strategies.
References
- 1. Brevicomin: principal sex attractant in the frass of the female western pine beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attractive and inhibitory pheromones produced in the bark beetle,Dendroctonus brevicomis, during host colonization: Regulation of inter- and intraspecific competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. US4609743A - Method for brevicomin synthesis and use in beetle control - Google Patents [patents.google.com]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. exo-Brevicomin biosynthesis in the fat body of the mountain pine beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. exo-Brevicomin biosynthetic pathway enzymes from the Mountain Pine Beetle, Dendroctonus ponderosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
